molecular formula C19H17FN4O4 B2743864 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034371-68-9

3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No. B2743864
CAS RN: 2034371-68-9
M. Wt: 384.367
InChI Key: PZCISOGEAAQHIH-UHFFFAOYSA-N
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Description

3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C19H17FN4O4 and its molecular weight is 384.367. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, has explored their crystal structures, revealing extensive hydrogen bonding and one-dimensional network formation through short contacts. These findings contribute to the understanding of molecular interactions and structural stability, which are crucial for designing compounds with desired physical and chemical properties (Ullah & Altaf, 2014).

Photophysical Properties

Studies on the photochemistry of related fluoroquinolones, such as ciprofloxacin, have examined their behavior under irradiation, including processes like substitution, decarboxylation, and defluorination. This research provides valuable insights into the stability and reactivity of fluorinated compounds upon exposure to light, which is relevant for the development of photosensitive drugs and materials (Mella, Fasani, & Albini, 2001).

Catalytic Activity

The synthesis and application of novel nanomagnetic reusable catalysts, such as Fe3O4-SA-PPCA for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrate the potential for related compounds to be utilized in catalysis, enhancing the efficiency of chemical reactions and contributing to the development of sustainable and reusable catalytic systems (Ghorbani-Choghamarani & Azadi, 2015).

Antibacterial Activity

The exploration of quinazoline derivatives for their antibacterial properties, as seen in the study of 2,4-diaminoquinazoline series, highlights the pharmaceutical potential of structurally related compounds in combating bacterial infections. Such research paves the way for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Odingo et al., 2014).

Synthesis and Drug Development

Research on the synthesis and evaluation of novel quinolone derivatives, including their pharmacological properties, emphasizes the importance of structural modifications in enhancing drug efficacy and safety. This area of study is crucial for the development of new therapeutic agents with improved performance and reduced side effects (Sheu et al., 1998).

properties

IUPAC Name

6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCISOGEAAQHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide

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